molecular formula C16H19N2O3PS B1527625 Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) CAS No. 50725-10-5

Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)

Cat. No.: B1527625
CAS No.: 50725-10-5
M. Wt: 350.4 g/mol
InChI Key: JZELUQXMIHNIRU-UHFFFAOYSA-N
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Description

Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) is a useful research compound. Its molecular formula is C16H19N2O3PS and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

50725-10-5

Molecular Formula

C16H19N2O3PS

Molecular Weight

350.4 g/mol

IUPAC Name

methyl N'-bis(phenylmethoxy)phosphorylcarbamimidothioate

InChI

InChI=1S/C16H19N2O3PS/c1-23-16(17)18-22(19,20-12-14-8-4-2-5-9-14)21-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,17,18,19)

InChI Key

JZELUQXMIHNIRU-UHFFFAOYSA-N

SMILES

CSC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N

Isomeric SMILES

CS/C(=N\P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)/N

Canonical SMILES

CSC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 2
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 3
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 4
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 5
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 6
Reactant of Route 6
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)

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